molecular formula C7H14N2O3S B213050 2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime CAS No. 34681-24-8

2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime

Cat. No.: B213050
CAS No.: 34681-24-8
M. Wt: 206.27 g/mol
InChI Key: RCTCYOQIGNPQJH-UITAMQMPSA-N
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Description

2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime is a chemical compound with the molecular formula C₇H₁₄N₂O₃S. It is a derivative of butocarboxim, which is a carbamate insecticide. This compound is known for its high solubility in water and moderate toxicity to mammals and aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butocarboximsulfoxide typically involves the oxidation of butocarboxim. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of butocarboximsulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production facilities are equipped with advanced analytical instruments to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can be toxic to insects and other pests .

Properties

CAS No.

34681-24-8

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

[(Z)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5-

InChI Key

RCTCYOQIGNPQJH-UITAMQMPSA-N

Isomeric SMILES

CC(/C(=N\OC(=O)NC)/C)S(=O)C

SMILES

CC(C(=NOC(=O)NC)C)S(=O)C

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)C

34681-24-8

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime
Reactant of Route 2
Reactant of Route 2
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime
Reactant of Route 3
Reactant of Route 3
2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime

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